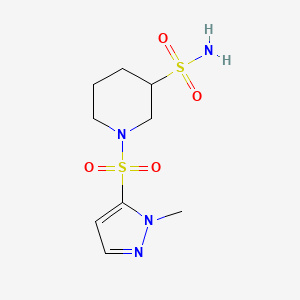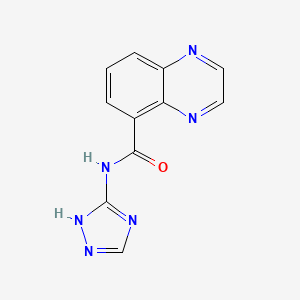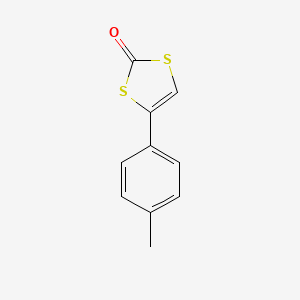
1-(2-Methylpyrazol-3-yl)sulfonylpiperidine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylpyrazol-3-yl)sulfonylpiperidine-3-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry. This compound features a piperidine ring, a pyrazole ring, and two sulfonamide groups, making it a unique structure with potential biological activities.
Preparation Methods
The synthesis of 1-(2-Methylpyrazol-3-yl)sulfonylpiperidine-3-sulfonamide involves several steps, starting with the preparation of the pyrazole and piperidine intermediates. The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone, followed by sulfonation to introduce the sulfonyl group. The piperidine ring is typically formed through cyclization reactions involving amines and aldehydes or ketones. The final step involves coupling the pyrazole and piperidine intermediates through a sulfonamide linkage under appropriate reaction conditions, such as the use of coupling reagents like EDCI or DCC .
Chemical Reactions Analysis
1-(2-Methylpyrazol-3-yl)sulfonylpiperidine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The sulfonamide groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives
Scientific Research Applications
1-(2-Methylpyrazol-3-yl)sulfonylpiperidine-3-sulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(2-Methylpyrazol-3-yl)sulfonylpiperidine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds with the active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired biological effects. The pyrazole and piperidine rings contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(2-Methylpyrazol-3-yl)sulfonylpiperidine-3-sulfonamide can be compared with other sulfonamide derivatives, such as:
Sulfamethoxazole: A well-known antibiotic with a similar sulfonamide group but different heterocyclic structure.
Sulfadiazine: Another antibiotic with a pyrimidine ring instead of the pyrazole and piperidine rings.
Sulfapyridine: Contains a pyridine ring and is used in the treatment of rheumatoid arthritis.
The uniqueness of this compound lies in its combination of the pyrazole and piperidine rings, which may confer distinct biological activities and binding properties .
Properties
IUPAC Name |
1-(2-methylpyrazol-3-yl)sulfonylpiperidine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O4S2/c1-12-9(4-5-11-12)19(16,17)13-6-2-3-8(7-13)18(10,14)15/h4-5,8H,2-3,6-7H2,1H3,(H2,10,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVKPCFHHHRXBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)S(=O)(=O)N2CCCC(C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-dimethyl-N-[2-(1,3-thiazol-2-yl)propyl]pyrimidin-2-amine](/img/structure/B6644227.png)
![2-[(2-Bromo-4-chlorobenzoyl)-propylamino]acetic acid](/img/structure/B6644234.png)
![N-(5-tert-butyl-1H-pyrazol-3-yl)bicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B6644239.png)
![5-[[(4-Methylphenyl)methylamino]methyl]furan-3-carboxylic acid](/img/structure/B6644244.png)
![3-[(4-Bromophenyl)sulfonylamino]-3-methylbutanamide](/img/structure/B6644247.png)
![N-[1-(1-methylpyrazol-4-yl)ethyl]-5-nitropyrimidin-2-amine](/img/structure/B6644259.png)
![Methyl 2-[(3-hydroxy-4-iodobenzoyl)-methylamino]acetate](/img/structure/B6644265.png)
![3-hydroxy-N-[(1-hydroxycyclobutyl)methyl]-4-iodobenzamide](/img/structure/B6644282.png)
![3-[(3,5-Dichlorobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644290.png)
![3-[(5-cyanopyrazin-2-yl)-methylamino]-N,2-dimethylpropanamide](/img/structure/B6644296.png)

![1-[(4-Bromo-2-chlorophenyl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B6644317.png)
![2-[1-(4-Bromo-3-fluorophenyl)triazol-4-yl]propan-2-ol](/img/structure/B6644323.png)
